molecular formula C10H12N2S B7474635 4-(2,5-dimethyl-1H-pyrrol-3-yl)-2-methyl-1,3-thiazole

4-(2,5-dimethyl-1H-pyrrol-3-yl)-2-methyl-1,3-thiazole

Cat. No. B7474635
M. Wt: 192.28 g/mol
InChI Key: FGNOTEIBBJVVBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2,5-dimethyl-1H-pyrrol-3-yl)-2-methyl-1,3-thiazole is a compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmaceuticals. This compound is a heterocyclic organic molecule that contains both nitrogen and sulfur atoms in its structure.

Mechanism of Action

The mechanism of action of 4-(2,5-dimethyl-1H-pyrrol-3-yl)-2-methyl-1,3-thiazole is not fully understood. However, studies have shown that it may exert its anti-inflammatory and analgesic effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators such as prostaglandins.
Biochemical and Physiological Effects:
Studies have shown that 4-(2,5-dimethyl-1H-pyrrol-3-yl)-2-methyl-1,3-thiazole exhibits potent anti-inflammatory and analgesic effects in animal models. It has been shown to reduce inflammation and pain in various experimental models of inflammation and pain, including carrageenan-induced paw edema and acetic acid-induced writhing, respectively.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 4-(2,5-dimethyl-1H-pyrrol-3-yl)-2-methyl-1,3-thiazole in lab experiments is its potent anti-inflammatory and analgesic effects. This makes it a useful tool for studying the mechanisms underlying inflammation and pain-related disorders. However, one of the major limitations of using this compound is its complex synthesis method, which may limit its widespread use in research.

Future Directions

There are several future directions for the research on 4-(2,5-dimethyl-1H-pyrrol-3-yl)-2-methyl-1,3-thiazole. One of the most promising directions is the development of new drugs based on this compound for the treatment of various inflammatory and pain-related disorders. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other fields, such as biochemistry and pharmaceuticals.

Synthesis Methods

The synthesis of 4-(2,5-dimethyl-1H-pyrrol-3-yl)-2-methyl-1,3-thiazole is a complex process that involves several steps. One of the most common methods for synthesizing this compound is through the reaction of 2-amino-4,5-dimethylthiazole with 2,3-dibromopropene in the presence of a base such as potassium carbonate. This reaction results in the formation of 4-(2,5-dimethyl-1H-pyrrol-3-yl)-2-methyl-1,3-thiazole.

Scientific Research Applications

4-(2,5-dimethyl-1H-pyrrol-3-yl)-2-methyl-1,3-thiazole has been extensively studied for its potential applications in various fields. One of the most promising applications of this compound is in medicinal chemistry. Studies have shown that it exhibits potent anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of various inflammatory and pain-related disorders.

properties

IUPAC Name

4-(2,5-dimethyl-1H-pyrrol-3-yl)-2-methyl-1,3-thiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2S/c1-6-4-9(7(2)11-6)10-5-13-8(3)12-10/h4-5,11H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGNOTEIBBJVVBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1)C)C2=CSC(=N2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,5-dimethyl-1H-pyrrol-3-yl)-2-methyl-1,3-thiazole

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